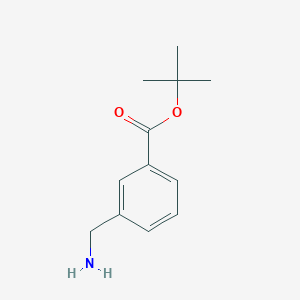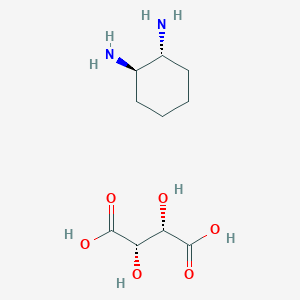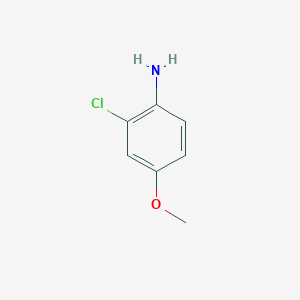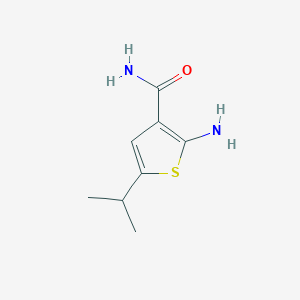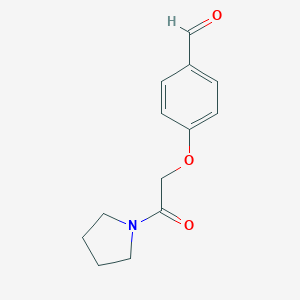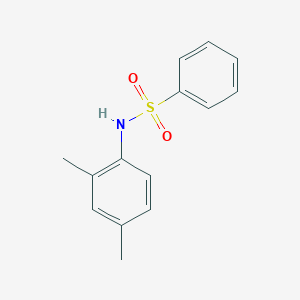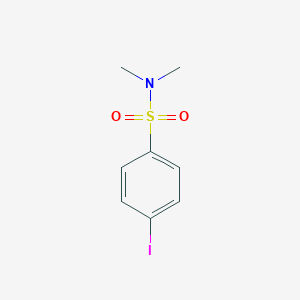
4-iodo-N,N-dimethylbenzenesulfonamide
Übersicht
Beschreibung
“4-iodo-N,N-dimethylbenzenesulfonamide” is a chemical compound with the molecular formula C8H10INO2S . It has a molecular weight of 311.14 g/mol . The IUPAC name for this compound is 4-iodo-N,N-dimethylbenzenesulfonamide .
Molecular Structure Analysis
The InChI code for “4-iodo-N,N-dimethylbenzenesulfonamide” is 1S/C8H10INO2S/c1-10(2)13(11,12)8-5-3-7(9)4-6-8/h3-6H,1-2H3 . The compound’s structure includes an iodine atom attached to a benzene ring, which is also attached to a sulfonamide group with two methyl groups .
Physical And Chemical Properties Analysis
“4-iodo-N,N-dimethylbenzenesulfonamide” has a molecular weight of 311.14 g/mol . It has a computed XLogP3 value of 3.2 . The compound has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds . Its exact mass and monoisotopic mass are both 310.94770 g/mol . The topological polar surface area is 45.8 Ų .
Wissenschaftliche Forschungsanwendungen
Antiproliferative Agent Development
4-iodo-N,N-dimethylbenzenesulfonamide: has been explored for its potential as an antiproliferative agent. Researchers have synthesized derivatives of this compound to evaluate their efficacy against cancer cell lines, particularly breast cancer cells . The compound’s ability to inhibit cell proliferation makes it a candidate for further research in cancer treatment.
Carbonic Anhydrase IX Inhibition
This compound has been studied for its interaction with carbonic anhydrase IX (CA IX), a protein often overexpressed in cancer cells . Molecular docking studies suggest that derivatives of 4-iodo-N,N-dimethylbenzenesulfonamide could bind to CA IX, potentially inhibiting its activity and contributing to anticancer effects.
Synthesis of Heterocyclic Compounds
The compound serves as a key intermediate in the synthesis of various heterocyclic compounds . These compounds, which include pyridine, thiophene, and thiazole derivatives, have diverse applications, including in pharmaceuticals and materials science.
Chemical Education and Research
As a compound with a relatively straightforward synthesis route, 4-iodo-N,N-dimethylbenzenesulfonamide can be used in educational settings to teach advanced organic synthesis techniques. It also serves as a model compound for research into sulfonamide chemistry.
Eigenschaften
IUPAC Name |
4-iodo-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO2S/c1-10(2)13(11,12)8-5-3-7(9)4-6-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKJEIFWPMIDDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10INO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355450 | |
| Record name | 4-iodo-N,N-dimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-N,N-dimethylbenzenesulfonamide | |
CAS RN |
22184-85-6 | |
| Record name | 4-iodo-N,N-dimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

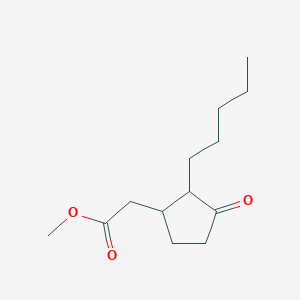
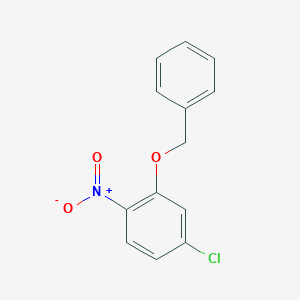
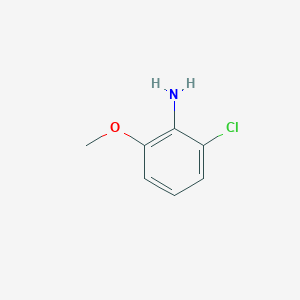
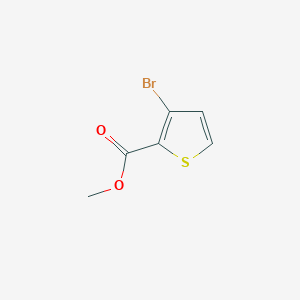
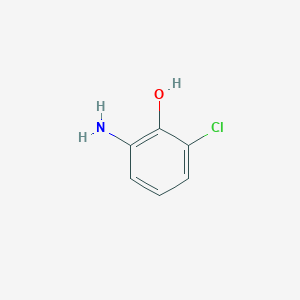
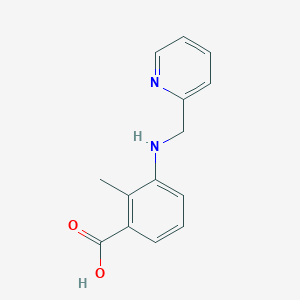
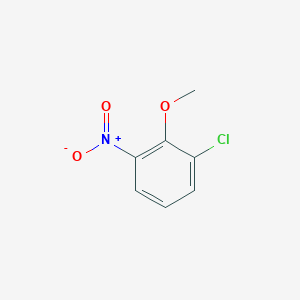
![2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B183066.png)
